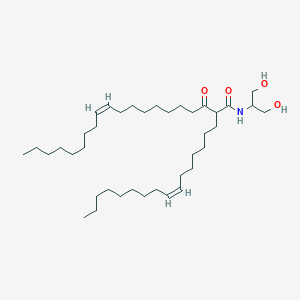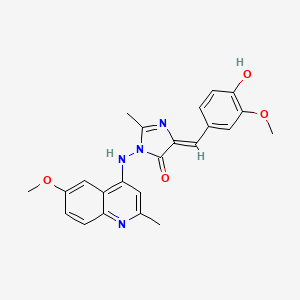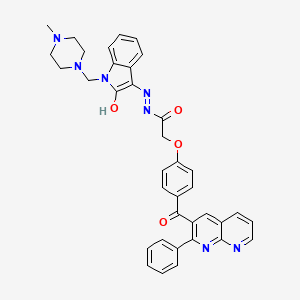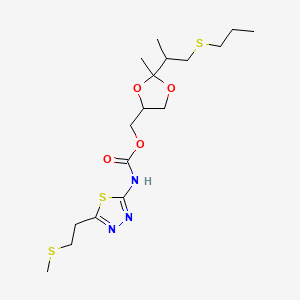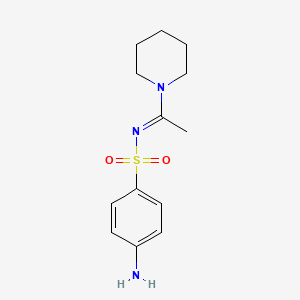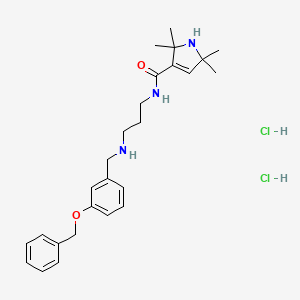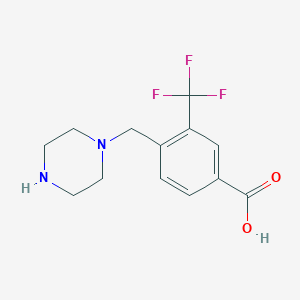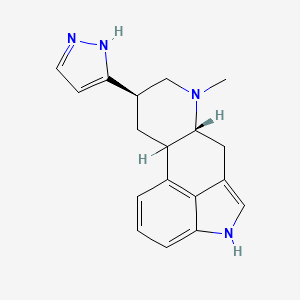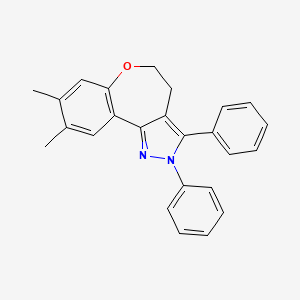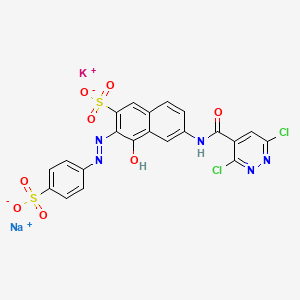
Piperidine, 1-(2H-1-benzopyran-3-ylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(2H-1-benzopyran-3-ylmethyl)-, hydrochloride: is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a piperidine ring attached to a benzopyran moiety, forming a unique structure that contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2H-1-benzopyran-3-ylmethyl)-, hydrochloride typically involves the reaction of piperidine with a benzopyran derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-(2H-1-benzopyran-3-ylmethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
Piperidine, 1-(2H-1-benzopyran-3-ylmethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperidine, 1-(2H-1-benzopyran-3-ylmethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Piperidine, 1-((3,4-dihydro-2H-1-benzopyran-3-yl)methyl)-, hydrochloride
- 1-(2H-1-Benzopyran-3-ylmethyl)piperidine hydrochloride
Comparison: Compared to similar compounds, Piperidine, 1-(2H-1-benzopyran-3-ylmethyl)-, hydrochloride may exhibit unique properties due to its specific structural configuration. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique structure and chemical properties enable a wide range of applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Properties
CAS No. |
83823-36-3 |
|---|---|
Molecular Formula |
C15H20ClNO |
Molecular Weight |
265.78 g/mol |
IUPAC Name |
1-(2H-chromen-3-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H19NO.ClH/c1-4-8-16(9-5-1)11-13-10-14-6-2-3-7-15(14)17-12-13;/h2-3,6-7,10H,1,4-5,8-9,11-12H2;1H |
InChI Key |
VWHSQQXTBAIAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=CC=CC=C3OC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



